![molecular formula C13H12ClN5 B2992202 3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline CAS No. 1275511-75-5](/img/structure/B2992202.png)
3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline
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Overview
Description
“3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline” is a chemical compound . It is a type of heterocyclic compound, which are cyclic compounds with at least two different elements as atom of ring members . This compound belongs to the class of triazoles, which are nitrogenous heterocyclic moieties containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities, as they can readily bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazole compounds, including “3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds are characterized by the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline” can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
Antitumor and Antimicrobial Activities
- Antitumor Properties : Platinum(IV) complexes with purine analogs, including derivatives of triazolopyrimidines, have been studied for their antiproliferative activity against various human cell lines. These studies reveal that certain platinum complexes exhibit significant cytotoxic activity, suggesting potential applications in cancer therapy (Łakomska et al., 2008).
- Antimicrobial Activities : Synthesis of new thieno and furopyrimidine derivatives, including triazolopyrimidines, has shown antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Chemical Synthesis and Structural Analysis
- Chemical Synthesis : Studies on the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine have provided insights into the chemical properties and the potential for synthesizing related compounds for further research and application (Repich et al., 2017).
- Crystal Structure Analysis : Research on the crystal structure of related compounds has facilitated a deeper understanding of their molecular arrangement and potential chemical reactivity, which is crucial for designing new materials and drugs (Sharma et al., 2015).
Photocleavage Activity and Electroluminescent Properties
- DNA Photocleavage Activity : Some derivatives have been synthesized and evaluated for their DNA photocleavage activity, showing potential for applications in molecular biology and genetic engineering (Sharma et al., 2015).
- Electroluminescent Properties : Studies on the synthesis and electroluminescent properties of compounds based on triazolopyrimidines indicate their potential application in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Jin et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell division
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Similar compounds with a triazole nucleus have been shown to have good absorption and distribution profiles
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Future Directions
The future directions in the research and development of triazole compounds, including “3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline”, involve the synthesis and study of their antimicrobial, antioxidant and antiviral potential . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
properties
IUPAC Name |
3-chloro-2-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-7-6-8(2)19-12(17-18-13(19)16-7)11-9(14)4-3-5-10(11)15/h3-6H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIPYNQYVLJKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=C(C=CC=C3Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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